N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide
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Overview
Description
N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable carbonyl compound, followed by cyclization.
Coupling Reaction: The final step involves coupling the indole moiety with the pyrrolidine ring through a suitable linker, such as a propanamide group. This can be achieved using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.
Biology: In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry, particularly for its potential as a drug candidate for various diseases.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide
- N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)butanamide
- N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)ethanamide
Uniqueness
N-((1-ethylpyrrolidin-2-yl)methyl)-3-(1H-indol-1-yl)propanamide stands out due to its specific structural features, such as the combination of an indole moiety with a pyrrolidine ring and a propanamide linker
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse reactivity, and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential and broaden its applications.
Properties
Molecular Formula |
C18H25N3O |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C18H25N3O/c1-2-20-11-5-7-16(20)14-19-18(22)10-13-21-12-9-15-6-3-4-8-17(15)21/h3-4,6,8-9,12,16H,2,5,7,10-11,13-14H2,1H3,(H,19,22) |
InChI Key |
PYZQDWAOWWHKFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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